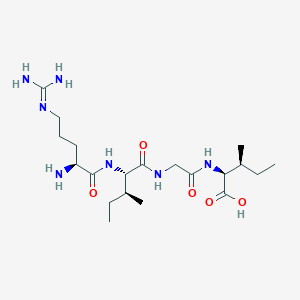![molecular formula C24H28N2O B12621839 (1H-Imidazol-1-yl)(4'-octyl[1,1'-biphenyl]-4-yl)methanone CAS No. 920269-59-6](/img/structure/B12621839.png)
(1H-Imidazol-1-yl)(4'-octyl[1,1'-biphenyl]-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Imidazol-1-yl)(4’-octyl[1,1’-biphenyl]-4-yl)methanone is a complex organic compound that features an imidazole ring and a biphenyl structure with an octyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-1-yl)(4’-octyl[1,1’-biphenyl]-4-yl)methanone typically involves the reaction of 1H-imidazole with 4’-octyl[1,1’-biphenyl]-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (1H-Imidazol-1-yl)(4’-octyl[1,1’-biphenyl]-4-yl)methanone.
Análisis De Reacciones Químicas
Types of Reactions
(1H-Imidazol-1-yl)(4’-octyl[1,1’-biphenyl]-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1H-Imidazol-1-yl)(4’-octyl[1,1’-biphenyl]-4-yl)methanone is used as a ligand in coordination chemistry
Biology
The compound has potential applications in biological research due to its ability to interact with biomolecules. It can be used as a probe to study enzyme activities and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The imidazole ring is a common pharmacophore in many drugs, and modifications to the biphenyl structure can lead to compounds with improved pharmacokinetic properties.
Industry
In the industrial sector, (1H-Imidazol-1-yl)(4’-octyl[1,1’-biphenyl]-4-yl)methanone is used in the development of advanced materials. Its unique structural properties make it suitable for use in the production of polymers, liquid crystals, and other functional materials.
Mecanismo De Acción
The mechanism of action of (1H-Imidazol-1-yl)(4’-octyl[1,1’-biphenyl]-4-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing their reactivity and stability. Additionally, the biphenyl structure can interact with hydrophobic regions of proteins, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: This compound features an imidazole ring attached to a phenol group and is used in similar applications in coordination chemistry and biological research.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: This compound has an imidazole ring attached to a phenyl group with an ethanone substituent and is studied for its potential therapeutic applications.
Uniqueness
(1H-Imidazol-1-yl)(4’-octyl[1,1’-biphenyl]-4-yl)methanone is unique due to the presence of the octyl chain, which imparts additional hydrophobicity and influences its interaction with biological membranes and proteins
Propiedades
Número CAS |
920269-59-6 |
|---|---|
Fórmula molecular |
C24H28N2O |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
imidazol-1-yl-[4-(4-octylphenyl)phenyl]methanone |
InChI |
InChI=1S/C24H28N2O/c1-2-3-4-5-6-7-8-20-9-11-21(12-10-20)22-13-15-23(16-14-22)24(27)26-18-17-25-19-26/h9-19H,2-8H2,1H3 |
Clave InChI |
WUKFRVJYMGWRFT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



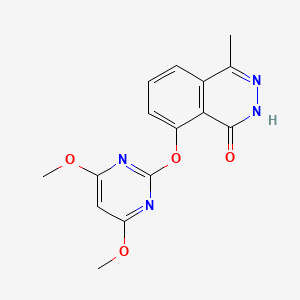
![5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate](/img/structure/B12621768.png)
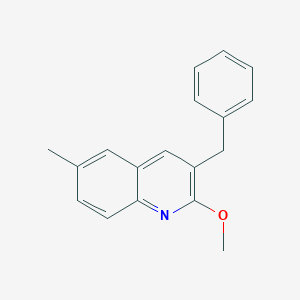

![2-[1-(Benzyloxy)butyl]oxirane](/img/structure/B12621793.png)
![Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12621802.png)
![3,3'-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12621808.png)
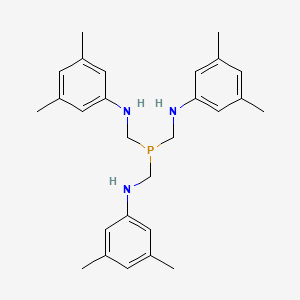
![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol](/img/structure/B12621825.png)
![5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12621832.png)
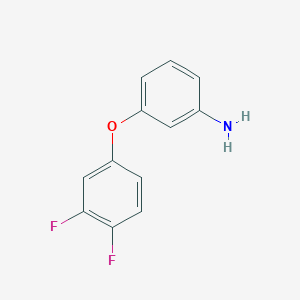
![3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B12621851.png)
